molecular formula C12H12BrF3O3 B13664042 Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13664042
M. Wt: 341.12 g/mol
InChI Key: XMEWWKAHFWRRJV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2755721-05-0 ) is a high-purity organic compound with a molecular formula of C12H12BrF3O3 and a molecular weight of 341.12 g/mol . This ester serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex molecules that contain both bromo and trifluoromethyl substituents on an aromatic ring. These functional groups are prized in drug discovery; the bromo group acts as a handle for further cross-coupling reactions, such as those catalyzed by palladium , while the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity . The presence of both a hydroxy and an ester group on the same propanoate chain provides additional sites for chemical manipulation, enabling researchers to diversify the molecular structure for creating targeted compound libraries. As a key synthetic intermediate, its value is demonstrated in patented routes for producing active pharmaceutical ingredients (APIs) and other biologically active molecules . The compound requires careful handling and is supplied with a warning hazard classification. It should be stored at 4-8°C . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

InChI Key

XMEWWKAHFWRRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Bromotrifluoromethyl Precursor

The key aromatic intermediate, 2-bromo-5-(trifluoromethyl)benzene derivatives, is typically synthesized through a multi-step process involving nitration, reduction, diazotization, and bromination starting from commercially available trifluoromethyl-substituted fluorobenzenes.

Detailed synthesis example:

Step Reaction Conditions Yield Purity
1 Nitration of m-fluorobenzotrifluoride to 5-fluoro-2-nitrobenzotrifluoride HNO3/H2SO4, <25°C, 2.5 h 88.1% 92.1%
2 Catalytic hydrogenation of nitro group to amine Raney Ni catalyst, H2 atmosphere High >95%
3 Diazotization and bromination to 2-bromo-5-fluorobenzotrifluoride CuBr, HBr, NaNO2, 0–5°C, 1–2 h 76.1% >98%

This method yields the brominated trifluoromethylbenzene intermediate with high purity and reasonable yield, using readily available raw materials and recyclable catalysts under mild conditions.

Formation of Ethyl 3-hydroxy-3-(2-bromo-5-(trifluoromethyl)phenyl)propanoate

The synthesis of the target β-hydroxy ester involves the condensation of the bromotrifluoromethyl-substituted benzaldehyde with ethyl acetoacetate or ethyl iodoacetate, followed by stereoselective reduction to introduce the β-hydroxy group.

Typical synthetic route:

  • Aldol or Knoevenagel Condensation:
    The aromatic aldehyde (2-bromo-5-(trifluoromethyl)benzaldehyde) reacts with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form a β-ketoester intermediate.

  • Stereoselective Reduction:
    The β-ketoester intermediate is reduced to the β-hydroxy ester using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Temperature control (0–5°C) and solvent choice (tetrahydrofuran or ethanol) are critical for yield and stereochemical purity.

  • Purification:
    The product is isolated by column chromatography or recrystallization (ethyl acetate/hexane) and verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reaction scheme summary:

Step Reagents Conditions Notes
Condensation 2-bromo-5-(trifluoromethyl)benzaldehyde + ethyl acetoacetate + NaOEt Room temperature, inert atmosphere Formation of β-ketoester
Reduction NaBH4 or LiAlH4 0–5°C, THF or EtOH Stereoselective β-hydroxy ester formation
Purification Column chromatography or recrystallization Solvent system: ethyl acetate/hexane Product isolation

Catalytic Enantioselective Reformatsky Reaction (Advanced Method)

Recent literature describes a highly catalytic enantioselective Reformatsky reaction mediated by dimethylzinc (Me2Zn) and ethyl iodoacetate with aldehydes or ketones to produce β-hydroxy esters with high enantiomeric excess.

  • A chiral ligand (e.g., prolinol derivatives) is used to induce enantioselectivity.
  • The reaction is performed in diethyl ether at 0°C.
  • The catalytic system involves iterative addition of Me2Zn and ethyl iodoacetate for high conversion.
  • Workup includes aqueous quenching, extraction, and purification.

This method allows gram-scale synthesis of β-hydroxy esters, including those bearing trifluoromethyl and bromine substituents on the aromatic ring, with excellent stereocontrol.

Analytical Validation and Purity Assessment

  • Purity: Achieved purities are typically above 95%, confirmed by chromatographic methods.
  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) can be employed to confirm the stereochemistry and molecular conformation, supported by NMR (^1H, ^13C), FT-IR (notably OH stretch ~3400 cm⁻¹ and ester C=O stretch ~1720 cm⁻¹).
  • Yield: Overall yields from multi-step synthesis range from 70% to 88% depending on reaction optimization.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Purity (%) Reference
Aromatic bromotrifluoromethyl intermediate synthesis Nitration → Reduction → Diazotization/Bromination m-fluorobenzotrifluoride, HNO3, H2SO4, Raney Ni, CuBr, HBr, NaNO2 0–25°C, catalytic hydrogenation, aqueous diazotization 76.1–88.1 >92–98
β-Hydroxy ester formation Aldol/Knoevenagel condensation + stereoselective reduction 2-bromo-5-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, NaBH4 0–25°C, basic medium 70–85 (typical) >95
Catalytic enantioselective Reformatsky reaction Me2Zn-mediated catalytic addition Ethyl iodoacetate, Me2Zn, chiral ligand (prolinol) 0°C, Et2O solvent High, scalable High enantiomeric purity

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group (-OH) in the propanoate backbone undergoes oxidation to form a carbonyl group. Common reagents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

Reaction Mechanism :

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoateKMnO₄/H+Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate\text{Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate} \xrightarrow{\text{KMnO₄/H+}} \text{Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate}

Key Features :

  • Converts secondary alcohol to ketone

  • Preserves bromine and trifluoromethyl groups

  • Enhances electrophilicity for subsequent reactions

Reduction Reactions

The ester group (-COOEt) can be reduced to a primary alcohol:

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

Reaction Mechanism :

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoateLiAlH₄3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanol\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanol}

Key Features :

  • Converts ester to alcohol

  • Retains bromine and trifluoromethyl groups

Substitution Reactions

The bromine atom undergoes nucleophilic substitution:

Nucleophile Conditions Product
Amines (e.g., NH₃)Pd(0) catalyst, THFAromatic amine derivatives
Thiols (e.g., SH⁻)Base (DBU), DMFAromatic thioether derivatives
Grignard reagentsDry etherAlkylated derivatives

Reaction Mechanism :

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoateNu⁻Ethyl 3-(2-substituted-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate\text{this compound} \xrightarrow{\text{Nu⁻}} \text{Ethyl 3-(2-substituted-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate}

Key Features :

  • Trifluoromethyl group directs substitution to para positions

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS 477888-06-5)

  • Molecular Formula: C₁₄H₁₃ClFNO₃
  • Molar Mass : 297.71 g/mol
  • Key Differences :
    • Replaces bromine and trifluoromethyl groups with chloro and fluoro substituents.
    • Incorporates a 5-isoxazolyl group, introducing heterocyclic aromaticity.
    • Lower molar mass (297.71 vs. ~327 g/mol estimated for the target compound) due to reduced halogen size and absence of CF₃.
  • Implications : The isoxazole ring may enhance binding to biological targets, while reduced steric bulk could improve solubility .

Ethyl (2E)-3-[2-Bromo-5-(Trifluoromethyl)Phenyl]Prop-2-Enoate (CAS 1345484-78-7)

  • Molecular Formula : C₁₂H₁₀BrF₃O₂
  • Molar Mass : 329.11 g/mol
  • Key Differences: Features a conjugated α,β-unsaturated ester (prop-2-enoate) instead of a hydroxylated propanoate.
  • Implications : The double bond increases rigidity and may predispose the compound to Michael addition reactions, unlike the hydroxylated analogue .

Analogues with Amino or Heterocyclic Modifications

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride (CAS 1955519-95-5)

  • Molecular Formula: C₉H₁₅ClF₃NO₂
  • Molar Mass : 281.67 g/mol
  • Key Differences: Substitutes the aromatic ring with a cyclobutyl group. Contains an amino group (as a hydrochloride salt) instead of a hydroxyl.

Ethyl 3-Amino-4-Cyano-5-(Methylsulfonyl)Thiophene-2-Carboxylate (BP 24095)

  • Molecular Formula: Not explicitly stated, but likely includes a thiophene core.
  • Key Differences: Replaces the phenyl group with a thiophene ring bearing cyano and methylsulfonyl groups. Amino group at the 3-position instead of hydroxyl.

Key Observations :

  • Functional Group Impact: Hydroxyl groups enhance polarity and hydrogen bonding, whereas amino groups (e.g., in BP 24095) enable protonation or salt formation, altering solubility profiles .
  • Synthetic Yields : Ureido-thiazole derivatives (e.g., compounds 10d–10f in ) achieve high yields (89–93%), suggesting efficient synthetic routes for structurally complex esters, though their biological relevance remains unspecified .

Biological Activity

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2755721-05-0) is an organic compound notable for its complex structure that includes a brominated aromatic ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.

PropertyValue
Molecular FormulaC12H12BrF3O3
Molecular Weight341.12 g/mol
IUPAC NameEthyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate
InChIInChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its permeability across cell membranes. This characteristic may facilitate its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation.

Anticancer Activity

Research into the anticancer potential of related compounds suggests that this compound could exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for similar compounds against pancreatic cancer cells . The mechanism often involves DNA intercalation or inhibition of key enzymes involved in cancer cell metabolism.

Case Study: Cytotoxicity Assessment

In a comparative study involving various derivatives, compounds similar to this compound were assessed for their cytotoxic effects on human lung fibroblast cells (WI38). The IC50 values were found to be approximately 0.36 µM for these derivatives . Such findings indicate a promising therapeutic index that warrants further investigation into this compound's anticancer properties.

Research Findings

Recent investigations into the biological activity of ethyl esters with trifluoromethyl substitutions have yielded encouraging results:

  • Antimicrobial Efficacy : Compounds demonstrated effective growth inhibition against resistant strains of bacteria.
  • Anticancer Potential : Significant antiproliferative activity was noted against multiple cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggested interactions with key targets such as cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .

Q & A

Q. What computational tools model the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock, Schrödinger Suite) predicts binding to enzymes or receptors. MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models correlate structural features (e.g., -CF₃ lipophilicity) with bioactivity .

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